molecular formula C20H25N3O3S B5435363 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide

4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No.: B5435363
M. Wt: 387.5 g/mol
InChI Key: NXDQKYXIEQSTJO-UHFFFAOYSA-N
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Description

4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, sulfonyl group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the sulfonyl and carboxamide groups. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-methylphenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperazine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dimethylphenyl)sulfonyl]-1,2-dimethylbenzene
  • N-(4-methylphenyl)-1-piperazinecarboxamide

Comparison

Compared to similar compounds, 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide is unique due to the presence of both the sulfonyl and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-7-18(8-5-15)21-20(24)22-10-12-23(13-11-22)27(25,26)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDQKYXIEQSTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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